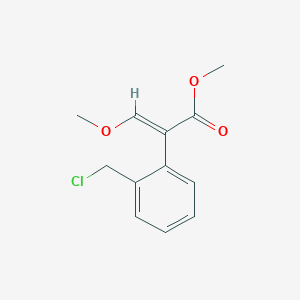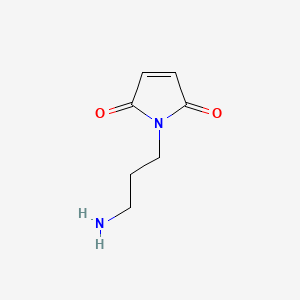
1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a pyrazol ring, and multiple phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydropyran ring One common approach is the cyclization of a suitable diene and dienophile under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups, facilitated by reagents like halogens or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol (C₂H₅OH).
Substitution: Bromine (Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Halogenated compounds or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a reagent in cell biology research, aiding in the detection and study of cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Tetrahydro-2H-pyran-4-yl)ethanone: A simpler compound lacking the pyrazol and phenyl groups.
3,4-Diphenylpyrazole: A compound with a similar pyrazol ring but without the tetrahydropyran moiety.
1-(Tetrahydro-2H-pyran-4-yl)pyrazole-5-carboxylic acid: A related compound with a different substitution pattern on the pyrazol ring.
Eigenschaften
CAS-Nummer |
1338247-59-8 |
|---|---|
Molekularformel |
C21H20N2O3 |
Molekulargewicht |
348.3951 |
Synonyme |
1-(tetrahydro-2H-pyran-4-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)
![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)

